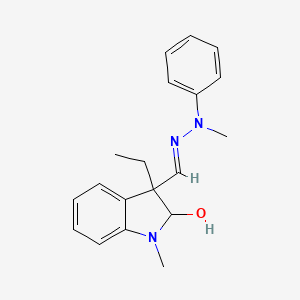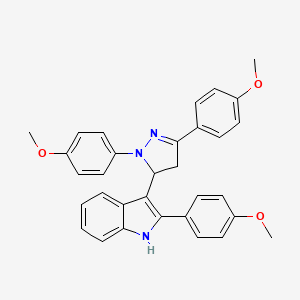
N-(1-Cycloocten-1-YL)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cycloocten-1-YL)pyrrolidine: is a heterocyclic organic compound with the molecular formula C12H21N . It is characterized by a pyrrolidine ring attached to a cyclooctene moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cycloocten-1-YL)pyrrolidine typically involves the reaction of cyclooctanone with pyrrolidine in the presence of a catalyst. One common method includes heating cyclooctanone and pyrrolidine with p-toluenesulfonic acid in xylene under reflux conditions. The reaction mixture is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cycloocten-1-YL)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cyclooctene ring to a single bond, forming saturated derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are often used in substitution reactions.
Major Products Formed:
Oxidation: Cyclooctanone derivatives.
Reduction: Saturated cyclooctane derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-(1-Cycloocten-1-YL)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-Cycloocten-1-YL)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The cyclooctene moiety can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-Cyclohexen-1-YL)pyrrolidine: Similar structure but with a cyclohexene ring instead of a cyclooctene ring.
N-(1-Cyclopenten-1-YL)pyrrolidine: Contains a cyclopentene ring.
N-(1-Cyclododecen-1-YL)pyrrolidine: Features a cyclododecene ring.
Uniqueness: N-(1-Cycloocten-1-YL)pyrrolidine is unique due to its larger ring size, which can influence its chemical reactivity and biological activity. The cyclooctene ring provides a different steric and electronic environment compared to smaller or larger rings, making it a valuable compound for studying structure-activity relationships .
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
1-[(1E)-cycloocten-1-yl]pyrrolidine |
InChI |
InChI=1S/C12H21N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-13/h8H,1-7,9-11H2/b12-8+ |
InChI Key |
MRBWQOZFKXZZKN-XYOKQWHBSA-N |
Isomeric SMILES |
C1CCC/C(=C\CC1)/N2CCCC2 |
Canonical SMILES |
C1CCCC(=CCC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


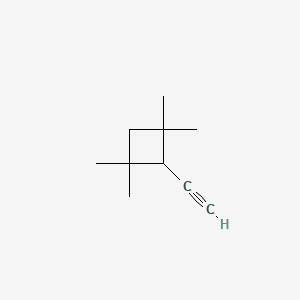
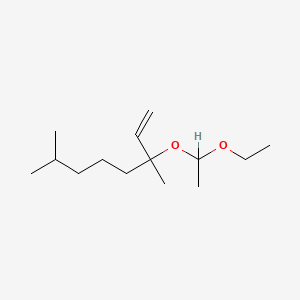
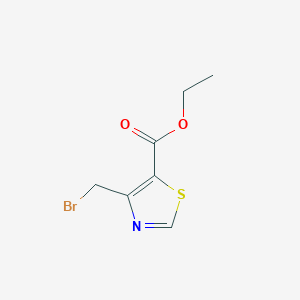
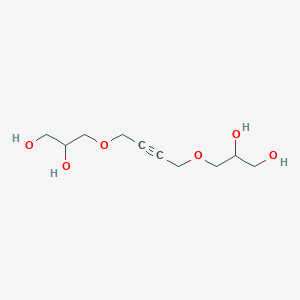
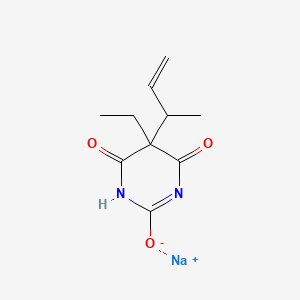
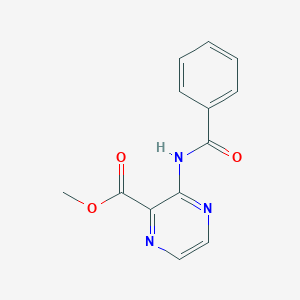
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)




![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
